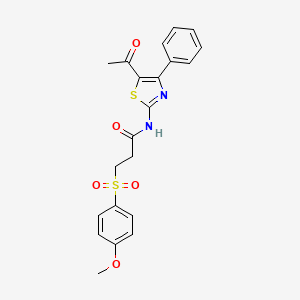

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-14(24)20-19(15-6-4-3-5-7-15)23-21(29-20)22-18(25)12-13-30(26,27)17-10-8-16(28-2)9-11-17/h3-11H,12-13H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBXKEKFZALBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiophenol, the thiazole ring can be formed through cyclization reactions with acylating agents.

Acetylation: The thiazole intermediate can be acetylated using acetic anhydride or acetyl chloride under basic conditions.

Amidation: Finally, the propanamide moiety can be introduced through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

Reduction: Reduction reactions can target the sulfonyl group or the carbonyl functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide. Here are some key findings:

Case Study: In Vitro Anticancer Activity

A study demonstrated that compounds with similar thiazole structures exhibited selective antiproliferative activity against various cancer cell lines. In particular, derivatives showed significant cytotoxic effects against human glioblastoma and melanoma cells. The presence of the methoxy group on the phenyl ring was associated with enhanced activity, suggesting that structural modifications can influence efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | U251 | 10–30 | Apoptosis induction |

| B | WM793 | 15–25 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly as a cyclooxygenase (COX) inhibitor. COX enzymes play a crucial role in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief.

Research Findings

In a comparative study of various COX inhibitors, thiazole derivatives were shown to inhibit COX-II with comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance inhibitory activity .

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains.

Case Study: Antibacterial Efficacy

A recent investigation found that compounds similar to this thiazole derivative demonstrated effective antimicrobial action against gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The acetyl and sulfonyl groups may enhance binding affinity or selectivity towards particular molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Thiazole-Based Analogues

- N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) :

This compound () replaces the acetyl and phenyl groups on the thiazole with a 4-fluorophenyl group and substitutes the sulfonyl moiety with a furan ring. It exhibits potent KPNB1 inhibition and anticancer activity, highlighting the role of fluorinated aryl groups in enhancing bioactivity. The absence of a sulfonyl group in 31 may reduce metabolic stability compared to the target compound .

Oxadiazole and Triazole Derivatives

- N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) ():

This oxadiazole derivative shares the 4-methoxyphenylsulfonyl group and propanamide backbone with the target compound. However, its 1,3,4-oxadiazole ring and piperidine substituent confer distinct electronic properties. Compound 8a demonstrates lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM), suggesting that the sulfonyl group and amide linkage are critical for enzyme interaction . - 2-((4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-METHOXYPHENYL)ACETAMIDE ():

The triazole core here differs from the thiazole in the target compound but retains a methoxyphenylacetamide moiety. Such analogs often exhibit altered pharmacokinetics due to differences in ring aromaticity and hydrogen-bonding capacity .

Propanamide Derivatives with Sulfonyl Groups

- 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (): This compound replaces the thiazole with an isoxazole and introduces a carboxylic acid terminus. The sulfamoyl group enhances water solubility, contrasting with the hydrophobic 4-methoxyphenylsulfonyl group in the target compound .

- Bicalutamide (): A non-heterocyclic propanamide with a trifluoromethylphenylsulfonyl group, bicalutamide is a clinically used androgen receptor antagonist.

Chromenone-Linked Propanamides

- N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj) (): This derivative incorporates a chromenone (benzopyran-4-one) scaffold linked to a propanamide chain. The 4-methoxyphenyl group and bromophenyl substituent contribute to its high melting point (223–224°C) and moderate yield (40%), indicating that bulky aromatic systems may reduce synthetic efficiency but enhance thermal stability .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound belonging to the thiazole family, which is renowned for its diverse biological activities. This compound features a thiazole ring with acetyl and phenyl substitutions, along with a sulfonyl-propanamide group. Its molecular formula is and it has a molecular weight of 444.5 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung), HepG2 (liver), LoVo (colon), and MCF-7 (breast) cells. The results indicated that this compound exhibits significant cytotoxicity, particularly in breast cancer cells, inducing apoptosis in a dose-dependent manner.

Case Study: Apoptosis Induction

A study demonstrated that treatment with the compound resulted in increased early and late apoptotic cells in MCF-7 lines. Flow cytometry analysis showed that exposure to concentrations of 10, 20, and 30 µM led to enhanced apoptosis rates compared to controls . The mechanism appears to involve the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance, the acetyl group at the 5-position of the thiazole ring is crucial for enhancing cytotoxicity. Comparative studies with similar compounds lacking this substitution showed reduced effectiveness .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-phenylthiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide | Lacks acetyl group | Lower anticancer activity |

| N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide | Chlorine substitution | Altered reactivity; potential for different biological effects |

This table illustrates how structural modifications can impact biological activity, emphasizing the importance of specific functional groups in enhancing the efficacy of thiazole derivatives.

In Vivo Studies and Future Directions

While in vitro studies provide valuable insights into the potential mechanisms of action, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Research is ongoing to explore its potential as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.